6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound belonging to the naphthyridine family. It is characterized by its unique bicyclic structure, which consists of a naphthalene ring fused with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be sourced from various chemical suppliers specializing in heterocyclic compounds. It is classified under naphthyridines, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. The presence of chlorine in its structure may enhance its reactivity and biological interactions, making it a subject of interest in pharmaceutical research.
The synthesis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one can be achieved through several methods, typically involving the cyclization of appropriate precursors. Common synthetic routes include:
The synthesis often requires specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is . Its structural features include:
Key structural data include:
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one can participate in various chemical reactions:
These reactions often require specific catalysts or reagents and may be sensitive to reaction conditions such as pH and temperature.
The mechanism of action for compounds like 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities and inhibition constants are crucial for understanding its pharmacodynamics but may require specific experimental studies.
Key chemical properties include:
Relevant data such as boiling points and partition coefficients (log P) can provide insights into its behavior in biological systems.
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several scientific uses:
The synthesis of the 1,8-naphthyridine core, particularly 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 1256817-59-0), relies heavily on halogenated precursors to ensure regiochemical control. The Conrad-Limpach reaction remains a foundational approach, where 2,6-diaminopyridine derivatives undergo cyclocondensation with β-keto esters or ketones. This method enables the introduction of chlorine either before cyclization via chlorinated pyridine precursors or through post-cyclization halogenation. Research demonstrates that using ethyl 2-amino-5-chloronicotinate as a starting material provides direct access to the 6-chloro-substituted framework after cyclization with diethyl malonate under reflux conditions [1] [2].
Alternative pathways include the Friedländer condensation, where 2-aminonicotinaldehyde derivatives react with carbonyl compounds bearing active methylene groups. This method offers excellent functional group tolerance and enables the incorporation of diverse substituents at positions 2 and 3 of the naphthyridine ring. Chlorination at position 6 is typically achieved using electrophilic chlorinating agents (e.g., N-chlorosuccinimide) on the pre-formed dihydronaphthyridinone scaffold, requiring careful optimization to prevent over-oxidation [4].
Recent advances emphasize green chemistry principles. Solvent-free multicomponent reactions (MCRs) catalyzed by ceric ammonium nitrate (CAN) enable efficient assembly of 1,8-naphthyridine-3-carbonitriles from 4-hydroxy-1-methyl-2-pyridinones, aldehydes, and malononitrile. This method achieves yields up to 92% within 30–50 minutes, significantly reducing environmental impact compared to traditional solvents like ethanol or acetonitrile [5].
Table 1: Cyclization Strategies for 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Method | Key Reagents/Conditions | Halogen Source | Yield Range | Regioselectivity |
---|---|---|---|---|
Conrad-Limpach Reaction | Ethyl acetoacetate, 150°C, 12h | 2-Amino-5-chloropyridine | 45–68% | Moderate (C6) |
Friedländer Condensation | 2-Aminonicotinaldehyde, ketone, KOH | N-Chlorosuccinimide (post-cyclization) | 50–75% | High (C6) |
CAN-Catalyzed MCR | Ceric ammonium nitrate, solvent-free, 80°C | In situ chlorination | 85–92% | High (C6/C7) |
The chlorine atom at position 6 of the dihydronaphthyridinone scaffold serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids, Stille reactions with organostannanes, and Buchwald-Hartwig aminations facilitate the introduction of aryl, heteroaryl, or amino groups, respectively. These transformations require optimization of catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), bases (K₂CO₃, Cs₂CO₃), and solvents (dioxane, DMF) to preserve the reducible dihydro-4(1H)-one moiety [6].
Halogen-exchange reactions provide access to bromo or iodo analogs essential for further functionalization. For example, 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 676515-34-7) is synthesized via copper(I)-catalyzed bromination using hydrobromic acid and hydrogen peroxide. This intermediate enables regioselective Negishi couplings or serves as a substrate for iridium-catalyzed C–H borylation [3] [6].
Enantioselective halogenation strategies have emerged using chiral phosphoramidite reagents to activate N-iodosuccinimide (NIS). This method achieves asymmetric iodocyclization of terpenoid precursors with 91–99% ee, though stoichiometric reagent use remains a limitation. Subsequent halogen exchange allows conversion to chloro derivatives [3] [7].
Table 2: Catalytic Functionalization at Position 6
Reaction Type | Catalyst System | Key Products | Yield Range | Challenges |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 6-Aryl-dihydronaphthyridinones | 70–88% | Reductive dehalogenation |
Halogen Exchange | CuI, HBr, H₂O₂ | 6-Bromo analog (CAS 676515-34-7) | 80–96% | Homodimerization side products |
Asymmetric Iodocyclization | Chiral phosphoramidite/NIS | Polycyclic iodoterpenoids | 65–80% | Stoichiometric reagent use |
Regioselectivity in modifying the dihydronaphthyridinone scaffold depends critically on protecting group strategies and catalyst design. The lactam nitrogen (N1) exhibits nucleophilic character, necessitating protection (e.g., with tert-butoxycarbonyl (Boc) groups) prior to electrophilic chlorination or metallation at C5 or C7. Directed ortho-metalation using n-BuLi/TMEDA at −78°C enables selective C7 functionalization, while palladium-catalyzed C–H activation targets C5 with electron-rich pyridine-directing groups [4] [5].
Microwave-assisted reactions significantly enhance regiocontrol in heterocyclic annulations. Under microwave irradiation, 6-chloro derivatives undergo [3+2] cycloadditions with azides to yield triazolo[4,3-a][1,8]naphthyridines regioselectively at C7–N8. This method achieves 15–30-minute reaction times and 75–90% yields, contrasting sharply with conventional thermal methods requiring 12–24 hours [4].
Transition-metal catalysis enables direct C–H functionalization. Iridium complexes (e.g., [Ir(COD)OMe]₂) catalyze borylation at C5, while ruthenium-based systems (RuCl₃/oxidant) promote C7 amidation. These reactions tolerate the chloro substituent at C6 and the reducible carbonyl group, offering pathways to highly decorated analogs without pre-functionalization [5] [9].
Table 3: Regioselective Modification Sites and Methods
Position | Method | Reagents/Conditions | Key Products |
---|---|---|---|
N1 | N-Alkylation/Acylation | NaH, alkyl halides/Ac₂O, pyridine | 1-Substituted dihydronaphthyridinones |
C5 | Iridium-Catalyzed Borylation | [Ir(COD)OMe]₂, B₂pin₂, THF, 80°C | 5-Borylated analogs for cross-coupling |
C7 | Directed Ortho-Lithiation | n-BuLi, TMEDA, −78°C, then electrophiles | 7-Aldehydes, 7-carboxylic acids |
C5/C7 | Microwave Cycloaddition | Alkyl azides, CuI, DMF, 120°C MW | Triazolo[4,3-a][1,8]naphthyridines |
Compounds Mentioned in the Article
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6